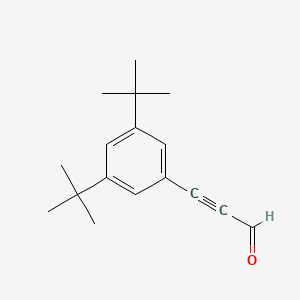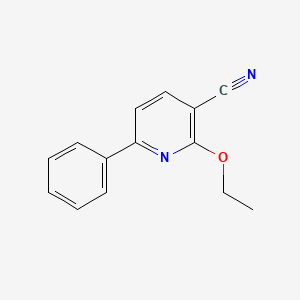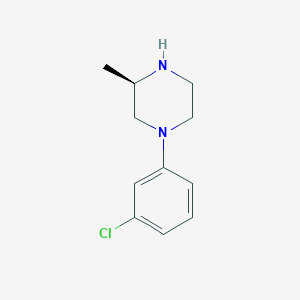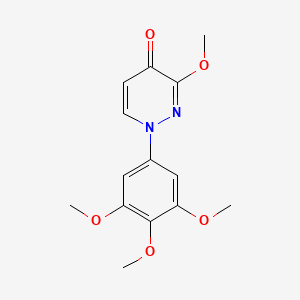
Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El carbamato de metilo (4-metoxifenil)pent-4-en-1-ilo es un compuesto orgánico que pertenece a la clase de los carbamatos. Este compuesto se caracteriza por la presencia de un grupo carbamato unido a una cadena pent-4-en-1-ilo, que está sustituida adicionalmente con un grupo 4-metoxifenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del carbamato de metilo (4-metoxifenil)pent-4-en-1-ilo generalmente implica la reacción de la 4-metoxifenilamina con isocianato de pent-4-en-1-ilo. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo isocianato. La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas hasta que se completa la formación del producto deseado. Luego, el producto se purifica por recristalización o cromatografía en columna.
Métodos de producción industrial
En un entorno industrial, la producción de carbamato de metilo (4-metoxifenil)pent-4-en-1-ilo se puede ampliar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción y mejora el rendimiento y la pureza del producto. El uso de sistemas automatizados también reduce el riesgo de error humano y aumenta la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El carbamato de metilo (4-metoxifenil)pent-4-en-1-ilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbamato en un grupo amina.
Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono (Pd/C) y condiciones como temperaturas y presiones elevadas.
Principales productos formados
Oxidación: Formación de óxidos y derivados hidroxilados.
Reducción: Formación de aminas y alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
El carbamato de metilo (4-metoxifenil)pent-4-en-1-ilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del carbamato de metilo (4-metoxifenil)pent-4-en-1-ilo implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, evitando así que las enzimas catalicen sus respectivas reacciones. Esta inhibición puede provocar diversos efectos biológicos, como la reducción de la inflamación o la actividad antimicrobiana. Las vías moleculares exactas involucradas dependen de la aplicación específica y el objetivo del compuesto.
Comparación Con Compuestos Similares
El carbamato de metilo (4-metoxifenil)pent-4-en-1-ilo se puede comparar con otros compuestos similares, como:
4-(((4-metoxifenil)amino)metil)-N,N-dimetil-anilina: Similar en estructura pero difiere en la presencia de un grupo dimetil-anilina.
2-metoxil-5-((fenilamino)metil)fenol: Contiene un grupo fenol en lugar de un grupo carbamato.
(E)-2-metoxil-4-(3-(4-metoxifenil)prop-1-en-1-il)fenol: Similar en tener un grupo metoxifenilo pero difiere en la presencia de una cadena prop-1-en-1-ilo.
Estos compuestos comparten algunas similitudes estructurales, pero difieren en sus grupos funcionales y arquitectura molecular general, lo que puede generar diferencias en su reactividad química y actividad biológica.
Propiedades
Número CAS |
142613-11-4 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
methyl N-(4-methoxyphenyl)-N-pent-4-enylcarbamate |
InChI |
InChI=1S/C14H19NO3/c1-4-5-6-11-15(14(16)18-3)12-7-9-13(17-2)10-8-12/h4,7-10H,1,5-6,11H2,2-3H3 |
Clave InChI |
QWDCPULXQRBNGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(CCCC=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)
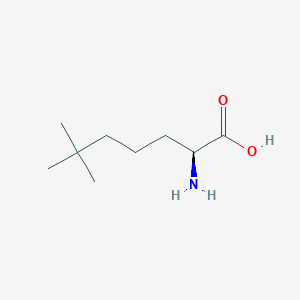
![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)


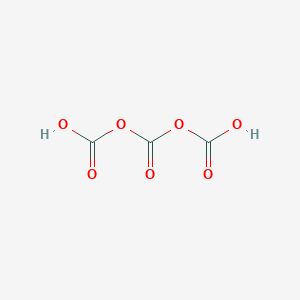
![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
